molecular formula C11H13NOS B13951923 1,3-Dimethyl-3-methylsulfanylindol-2-one

1,3-Dimethyl-3-methylsulfanylindol-2-one

Cat. No.: B13951923
M. Wt: 207.29 g/mol
InChI Key: AMTSKGDJBJZUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-3-methylsulfanylindol-2-one is a synthetically derived indole derivative of significant interest in medicinal chemistry and anticancer research. This compound belongs to the valuable class of 3-thioindoles, which are sulfur-substituted indoles known for their broad spectrum of pharmacological properties, including potential anticancer, anti-HIV, and anti-inflammatory activities . The core indole scaffold is a privileged structure in drug discovery, present in numerous natural products and bioactive molecules due to its electron-rich nature and ability to interact with diverse biological targets . The specific structural motif featuring a methylsulfanyl group at the 3-position is particularly desirable, as this modification is known to enhance interactions with various biomolecular targets, making such compounds a promising focus for the development of new therapeutic agents . In research settings, this compound serves as a key intermediate or building block for the synthesis of more complex, pharmacologically active molecules. Its structure aligns with compounds investigated as potential tubulin polymerization inhibitors, which is a recognized mechanism for targeting rapidly proliferating cancer cells . Researchers utilize this and related thioindoles in molecular docking studies to predict bioactivity against critical cancer targets, such as the B-RAF protein (PDB ID: 1UWH), a well-characterized protein pivotal in cancer progression . Furthermore, the physicochemical and drug-like properties of such indole thioethers, including parameters like molecular weight, lipophilicity (LogP), and polar surface area, can be evaluated using computational tools like SwissADME and Molinspiration to assess their potential as drug candidates . This product is intended for research and development purposes exclusively in laboratory settings. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1,3-dimethyl-3-methylsulfanylindol-2-one

InChI

InChI=1S/C11H13NOS/c1-11(14-3)8-6-4-5-7-9(8)12(2)10(11)13/h4-7H,1-3H3

InChI Key

AMTSKGDJBJZUGW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C)SC

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Dimethyl 3 Methylsulfanylindol 2 One and Its Core Structure

Retrosynthetic Analysis and Strategic Disconnections for the Indol-2-one (B1256649) Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. researchgate.net For 1,3-Dimethyl-3-methylsulfanylindol-2-one, several logical disconnections of the indol-2-one framework can be envisioned, guiding the formulation of a synthetic plan.

A primary disconnection strategy involves the C3-substituents. The bond between the C3 carbon and the methylsulfanyl group can be disconnected, suggesting a synthetic step involving the introduction of a methylthio group onto a 1,3-dimethyloxindole precursor. This points towards an electrophilic sulfenylation reaction on the enolate of 1,3-dimethyloxindole.

Alternatively, a more fundamental disconnection of the oxindole (B195798) ring itself can be considered. Breaking the N1-C2 and the C3-C3a bonds leads back to a substituted N-methylaniline derivative. This approach would involve the construction of the heterocyclic ring as a key step. A further disconnection of the C2-C3 bond could suggest a strategy starting from a 2-substituted aniline, which is then cyclized to form the oxindole ring.

These retrosynthetic pathways highlight the key challenges in the synthesis: the stereoselective formation of the quaternary center at C3 and the sequential or concurrent introduction of the methyl and methylsulfanyl groups.

Classical and Modern Approaches to Indole (B1671886) and Oxindole Synthesis

The synthesis of the core indol-2-one (oxindole) structure is a well-established field in organic chemistry, with several named reactions providing the foundation for more complex derivatives.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.netresearchgate.net The reaction proceeds through a phenylhydrazone intermediate, which undergoes a google.comgoogle.com-sigmatropic rearrangement. researchgate.net While primarily used for indole synthesis, variations of the Fischer synthesis can be adapted to produce oxindoles. For instance, using α-keto acids or their esters as the carbonyl component can lead to the formation of 2-oxo-indoline-3-carboxylic acids, which can be further manipulated. A palladium-catalyzed version of the Fischer indole synthesis has also been developed, expanding its scope.

Madelung Synthesis and Related Reductive Cyclizations

The Madelung synthesis is another classical method for indole formation, involving the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. researchgate.net This method is particularly useful for preparing indoles that are not easily accessible through electrophilic substitution. Modifications of the Madelung synthesis, such as the Smith-modified Madelung synthesis, utilize organolithium reagents and can be adapted for the synthesis of substituted indoles and, potentially, oxindoles under milder conditions. researchgate.net Reductive cyclization strategies, for example using iron complexes, have also been developed for the synthesis of indoles and oxindoles from ortho-vinylanilides. google.com

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations

The Larock indole synthesis is a powerful modern method that utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. rsc.orgresearchgate.net This reaction, also known as Larock heteroannulation, is highly versatile and tolerates a wide range of functional groups. rsc.org The regioselectivity of the Larock synthesis can often be controlled by the steric bulk of the alkyne substituents. unito.it Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and numerous palladium-catalyzed cyclizations have been developed for the construction of the oxindole framework, including domino reactions and C-H activation strategies. ed.ac.uk

Contemporary Methodologies for Constructing the this compound Scaffold

The direct synthesis of this compound necessitates advanced synthetic strategies that allow for the precise installation of the substituents at the C3 position. A plausible and efficient approach involves the sequential functionalization of a pre-formed oxindole core.

A potential synthetic route begins with the readily available 1-methyloxindole. The first step would be the introduction of a methyl group at the C3 position to form 1,3-dimethyloxindole. This can be achieved by deprotonation of 1-methyloxindole with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate the corresponding enolate, followed by quenching with an electrophilic methylating agent like methyl iodide.

The subsequent and more challenging step is the introduction of the methylsulfanyl group at the now sterically hindered and less acidic C3 position of 1,3-dimethyloxindole. This can be accomplished through electrophilic sulfenylation. Deprotonation of 1,3-dimethyloxindole with a strong base would generate a C3-anion, which can then react with an electrophilic sulfur reagent. A common reagent for this purpose is dimethyl disulfide (CH₃SSCH₃). The reaction of the enolate of 1,3-dimethyloxindole with dimethyl disulfide would yield the desired this compound.

An alternative approach for the sulfenylation step involves the use of more reactive electrophilic sulfur reagents such as N-(methylsulfanyl)phthalimide. These reagents can effectively transfer the methylthio group to nucleophiles.

Another viable strategy involves the synthesis of a 3-hydroxy-1,3-dimethyloxindole intermediate. This could potentially be achieved by the oxidation of the enolate of 1,3-dimethyloxindole. The resulting tertiary alcohol could then be converted to the corresponding methylsulfanyl derivative. A reported method for the synthesis of 3-substituted 3-(alkylthio)oxindoles involves the perchloric acid-catalyzed reaction of 3-hydroxyoxindoles with thiols. Applying this methodology, 3-hydroxy-1,3-dimethyloxindole could be reacted with methanethiol (B179389) in the presence of a catalytic amount of perchloric acid to afford the target compound.

Transition-Metal-Catalyzed Annulations and Functionalizations

Transition-metal catalysis offers powerful tools for the construction and functionalization of heterocyclic scaffolds. While a direct one-pot synthesis of this compound via a transition-metal-catalyzed annulation is not explicitly reported, such strategies could be envisioned. For instance, a palladium-catalyzed process could potentially assemble the core structure from appropriately functionalized acyclic precursors.

More commonly, transition-metal catalysis is employed for the functionalization of a pre-existing oxindole ring. Palladium-catalyzed C-H activation and functionalization of the oxindole core at various positions have been extensively studied. While direct C3-sulfenylation of 1,3-dimethyloxindole via C-H activation is challenging due to the lack of an acidic proton, innovative catalytic systems are continuously being developed that could potentially enable such transformations.

Palladium-Catalyzed C-N and C-S Bond Formations

Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of the oxindole scaffold. The intramolecular α-arylation of amides is a prominent strategy. rsc.org For the synthesis of a 3,3-disubstituted oxindole, this typically involves the cyclization of a suitably substituted precursor, such as an α-haloanilide. organic-chemistry.org

One highly regioselective palladium-catalyzed cyclization method converts α-chloroacetanilides into oxindoles with good to excellent yields and high functional group compatibility. organic-chemistry.org This approach, which utilizes a palladium acetate (B1210297) catalyst with a 2-(di-tert-butylphosphino)biphenyl (B1301956) ligand, is effective even for electron-deficient aromatic systems. organic-chemistry.org To construct the this compound, a precursor like N-methyl-2-bromo-2-(methylthio)propananilide could theoretically undergo an intramolecular Heck-type reaction or C-H activation to form the C-C bond at the C3 position, establishing the quaternary center. Catalysts composed of Pd(OAc)₂ and sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to provide fast reaction rates for the α-arylation of amides, even allowing for reactions at room temperature in some cases. rsc.org

The direct palladium-catalyzed formation of a C-S bond at the C3 position of a pre-formed oxindole represents a more convergent approach. While palladium-catalyzed C-S bond formation is a well-established field for creating aryl sulfides, its application to form a quaternary center on an oxindole is less common. rsc.org A plausible strategy would involve the synthesis of a 3-halo-3-methyloxindole intermediate. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a sulfur nucleophile, such as sodium thiomethoxide, to install the methylsulfanyl group. The choice of ligand, such as Xantphos, is often crucial in such C-N and C-O coupling reactions and would likely be critical for a C-S coupling as well. beilstein-journals.org

Catalyst SystemPrecursor TypeKey TransformationRef.
Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenylα-ChloroacetanilidesIntramolecular C-H Functionalization organic-chemistry.org
Pd(OAc)₂ / PCy₃ or NHC Ligandα-HaloanilidesIntramolecular α-Arylation rsc.org
Pd₂(dba)₃ / Xantphos4-Bromo-7-azaindolesC-N Cross-Coupling beilstein-journals.org
Copper- and Ruthenium-Catalyzed Cyclizations

Copper and ruthenium catalysts offer alternative and complementary pathways for the synthesis of the indol-2-one core structure.

Copper-Catalyzed Cyclizations: Copper catalysis is effective for various cyclization reactions leading to nitrogen-containing heterocycles. acs.orgrsc.org For instance, a copper-catalyzed dearomative cyclization of N-(2-aminobenzoyl) indoles has been developed to form tetracyclic indolines through the formation of a new C-N bond under mild conditions. globethesis.commdpi.com While this example leads to a more complex fused system, the underlying principle of copper-catalyzed intramolecular amination or amidation of an aromatic C-H bond can be adapted. A potential precursor for this compound could be an appropriately substituted acrylamide, which undergoes a copper-catalyzed radical cascade cyclization. rsc.org

Ruthenium-Catalyzed Cyclizations: Ruthenium catalysts are particularly adept at mediating reactions via C-H activation. taltech.ee A ruthenium(II)-catalyzed intermolecular synthesis of 2-arylindolines from protected anilines and vinyl arenes proceeds through a directed ortho-metalation, alkene insertion, and reductive elimination cascade. taltech.ee A similar intramolecular strategy could be envisioned where an N-methylaniline derivative bearing the necessary substituents undergoes a ruthenium-catalyzed cyclization. Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides is another powerful method for indole synthesis, which can proceed through a 1,2-carbon migration to yield 3-substituted indoles. rsc.org By carefully designing the alkyne precursor, this method could potentially be adapted to form the oxindole core.

CatalystReaction TypeKey FeatureRef.
Copper(II) TriflateDearomative CyclizationForms C-N bond to construct indoline (B122111) ring globethesis.commdpi.com
Ruthenium(II) ComplexesC-H Activation / Oxidative CyclizationIntermolecular synthesis of 2-arylindolines taltech.ee
Cationic Ruthenium ComplexCycloisomerization of AlkynylanilidesForms 3-substituted indoles via carbon migration rsc.org

Organocatalytic and Metal-Free Strategies for Indol-2-one Synthesis

Organocatalysis and metal-free synthesis have emerged as powerful strategies that avoid the use of potentially toxic and expensive transition metals. The construction of asymmetric quaternary carbons, such as the C3 position of 3,3-disubstituted oxindoles, is a significant focus in this area. nih.govacs.org

A key development is the use of 3-thiooxindoles and 3-alkoxyoxindoles as reactive nucleophiles in organocatalytic asymmetric reactions. nih.gov This opens a direct route to synthesizing molecules like this compound. For example, an N-methyl-3-methylsulfanyl-oxindole could serve as a nucleophile in a conjugate addition to an electrophile like methyl iodide, catalyzed by a chiral organocatalyst to install the final methyl group at the C3 position. Alternatively, a 3-methyl-oxindole could be functionalized with an electrophilic sulfur source. Chiral phosphoric acids have proven effective in catalyzing 1,6-conjugate addition reactions to provide indole-containing oxindoles with high enantioselectivity. acs.org

Metal-free strategies often rely on the use of unique reagents or reaction conditions. An effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant has been developed to afford a diverse range of substituted indoles. researchgate.net Such oxidative cyclizations provide a green alternative to metal-catalyzed processes. Another approach involves a one-pot, transition-metal-free synthesis of indole-fused dibenzo[b,f] nih.govchemrxiv.orgoxazepines that proceeds via a Smiles rearrangement, showcasing the potential of rearrangement reactions in building complex heterocyclic systems without metals. rsc.org

Electrosynthesis and Photoredox Catalysis in Indole/Oxindole Construction

Electrosynthesis and photoredox catalysis utilize electricity and light, respectively, to drive chemical reactions, offering sustainable and often unique reaction pathways.

Electrosynthesis: Electrochemical methods provide a green and sustainable strategy for generating radicals and other reactive intermediates, using traceless electrons in place of stoichiometric chemical oxidants or reductants. chemrxiv.org This approach has been successfully applied to the synthesis of functionalized oxindole derivatives through C-S, C-O, C-C, and C-N bond formation. chemrxiv.org A general electrochemical method to access unsymmetrical 3,3-disubstituted oxindoles involves a direct C-H functionalization where the oxindole fragment behaves as an electrophile. capes.gov.braarf.asia This "Umpolung" (reactivity reversal) approach proceeds under mild, environmentally benign conditions. capes.gov.braarf.asia For the target molecule, one could envision the electrochemical oxidation of a 1,3-dimethyloxindole in the presence of a sulfur source like dimethyl disulfide to forge the C-S bond at the C3 position. The formation of C-S bonds using electrocatalysis with abundant small molecule precursors is an attractive green route. nih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for chemical transformations that proceed via single-electron transfer (SET) processes. nih.gov This methodology has been used to synthesize 3,3-disubstituted oxindoles from 2-electron-withdrawing-group-substituted 2-bromoanilides with high efficiency using fac-Ir(ppy)₃ as the photocatalyst. This radical-based cyclization is tolerant of various functional groups. A potential photoredox pathway to this compound could involve the generation of a radical at the α-position of an anilide precursor, which then undergoes cyclization. Alternatively, a photoredox-catalyzed coupling between a 3-methyl-oxindole and a methylthiol radical source could construct the desired product. The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has enabled highly regioselective syntheses of indolines from iodoacetanilides and alkenes. acs.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of complex molecules like oxindoles.

Key green approaches in oxindole synthesis include:

Atom Economy: This principle favors reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Addition and cyclization reactions are inherently more atom-economical than substitution or elimination reactions. Palladium-catalyzed asymmetric additions of nucleophiles to allenes represent an atom-economical method to access complex adducts.

Use of Green Solvents and Catalysts: Water is an ideal green solvent, and several procedures for oxindole synthesis have been developed using water as the reaction medium, often under catalyst-free conditions. Organocatalysis and biocatalysis are also considered green as they avoid heavy metal catalysts.

Sustainable Techniques: Methods like microwave irradiation, electrosynthesis, and visible-light photoredox catalysis are considered green techniques because they can reduce reaction times, lower energy consumption, and often proceed under milder conditions than traditional thermal methods. Electrochemical synthesis, in particular, aligns with green principles by using electricity as a clean reagent. rsc.orgchemrxiv.org

Applying these principles to the synthesis of this compound would favor one-pot cyclization or functionalization reactions that minimize waste and avoid protecting groups. An ideal route might involve an organocatalytic or photoredox-catalyzed cascade reaction in a benign solvent.

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy

When evaluating the different methodologies for synthesizing this compound, a comparative analysis of their efficiency, selectivity, and sustainability is essential.

Synthetic Efficiency: This is often measured by the chemical yield. Palladium-catalyzed methods for oxindole synthesis, such as the cyclization of α-chloroacetanilides, frequently report good to excellent yields. organic-chemistry.org Photoredox-catalyzed cyclizations of 2-bromoanilides also proceed with high efficiency. Organocatalytic methods can achieve high conversions, though yields may vary depending on the specific transformation. acs.org The efficiency of electrochemical reactions is often reported as Faradaic efficiency, which can be high, although isolated yields may be moderate.

Regioselectivity: This is a critical factor, especially when constructing the unsymmetrically substituted C3 quaternary center.

Stepwise Approaches: A stepwise synthesis, where a 3-methyloxindole (B30408) is first synthesized and then thiolated (or vice versa), offers unambiguous control over regioselectivity. However, this increases the step count.

Convergent Approaches: Intramolecular cyclization of a precisely designed acyclic precursor (e.g., in Pd, Ru, or photoredox catalysis) ensures perfect regioselectivity as the bonds can only form in one way.

Intermolecular Reactions: In methods like the Fischer indole synthesis, regioselectivity can be a major issue, with product distribution depending heavily on the electronic and steric nature of the substituents. Modern catalytic methods, such as the nickel/photoredox dual-catalyzed synthesis of indolines, can achieve very high regioselectivity. acs.org

Atom Economy: This metric assesses how efficiently atoms from the reactants are incorporated into the desired product.

High Atom Economy: Cyclization, cycloaddition, and addition reactions generally have excellent atom economy. For example, a photoredox-catalyzed cyclization of a bromoanilide precursor onto itself is highly atom-economical. The palladium-catalyzed addition of oxindoles to allenes is another prime example.

Moderate to Low Atom Economy: Reactions that generate stoichiometric byproducts, such as cross-coupling reactions that produce salts (e.g., Suzuki, Stille) or condensation reactions that release water, have lower atom economy. Many classical named reactions for indole synthesis fall into this category.

The table below provides a qualitative comparison of the discussed methodologies.

MethodologyTypical Efficiency (Yield)Regioselectivity ControlAtom EconomyKey Advantages
Palladium-Catalyzed HighExcellent (intramolecular); Variable (intermolecular)Moderate to HighBroad substrate scope, high functional group tolerance.
Cu/Ru-Catalyzed Good to HighExcellent (intramolecular)HighUtilizes C-H activation, alternative pathways to Pd.
Organocatalytic Good to HighGood to ExcellentHighMetal-free, enables asymmetric synthesis.
Electrosynthesis Moderate to GoodGoodHighGreen (uses electrons), mild conditions, unique reactivity.
Photoredox Catalysis HighGood to ExcellentHighGreen (uses light), mild conditions, radical pathways.

Chemical Reactivity and Derivatization Strategies for 1,3 Dimethyl 3 Methylsulfanylindol 2 One

Reactivity of the Indole (B1671886) Nucleus: Electrophilic and Nucleophilic Attack

The core structure of 1,3-Dimethyl-3-methylsulfanylindol-2-one is an N-methylated oxindole (B195798), not a true indole. This distinction is critical, as the C2 position is an sp²-hybridized carbonyl carbon rather than part of a pyrrole (B145914) ring. The primary sites for electrophilic attack are the positions on the benzene (B151609) ring (C4, C5, C6, and C7).

Common electrophilic aromatic substitution reactions applicable to this nucleus include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen. youtube.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid to introduce an alkyl or acyl group. wikipedia.org

The reaction conditions for these substitutions would need to be carefully controlled to avoid side reactions involving the sensitive methylsulfanyl group.

C3 Position: The C3 position in this compound is a quaternary carbon, meaning it bears no hydrogen atom. Therefore, it is not susceptible to direct functionalization via deprotonation or simple electrophilic substitution. Reactions at this center would necessitate the elimination of one of the existing substituents, such as the methylsulfanyl group, to generate a reactive intermediate. Such transformations are challenging and typically require activation of the leaving group.

C2 Position: The C2 position is a carbonyl carbon within a lactam ring. Its reactivity is characteristic of amides and is discussed in detail in section 3.3. It is not an active site for electrophilic aromatic substitution in the way the C2 or C3 position of a true indole is.

The nitrogen atom in the target molecule is already substituted with a methyl group. This N-methylation has two primary consequences for reactivity:

Elimination of N-H Acidity: Unlike unsubstituted oxindoles, this compound lacks an acidic N-H proton, preventing reactions that proceed via N-anion formation.

Impact on Ring Electronics: The N-methyl group is a weak electron-donating group, which slightly increases the electron density of the aromatic system, making it marginally more susceptible to electrophilic attack compared to an N-acyl protected equivalent.

Further functionalization at the nitrogen center is generally not feasible, as it would require the formation of a quaternary ammonium (B1175870) salt, which is an energetically unfavorable process for an amide nitrogen.

Transformations Involving the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group at the C3 position is a versatile handle for derivatization. Its reactivity centers on the sulfur atom, which can be oxidized or targeted by nucleophiles after activation.

The sulfur atom of the methylsulfanyl group exists in the sulfide (B99878) oxidation state (-2) and can be readily oxidized to form a sulfoxide (B87167) or a sulfone. These transformations significantly alter the electronic properties and reactivity of the C3 substituent.

Mild oxidizing agents typically yield the sulfoxide, while stronger oxidants or stoichiometric excess of the reagent lead to the sulfone. masterorganicchemistry.com The resulting sulfoxide is chiral at the sulfur atom.

ProductOxidation State of SulfurTypical Reagents
1,3-Dimethyl-3-(methylsulfinyl)indol-2-one0 (Sulfoxide)Hydrogen peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄), m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)
1,3-Dimethyl-3-(methylsulfonyl)indol-2-one+2 (Sulfone)Potassium permanganate (B83412) (KMnO₄), m-CPBA (>2 equiv.), Ozone (O₃)

The conversion to sulfoxide and especially sulfone transforms the substituent into a strong electron-withdrawing group and a potentially good leaving group, enabling subsequent substitution reactions at the C3 position.

Direct nucleophilic displacement of the methylsulfanyl group is difficult as the methanethiolate (B1210775) anion (CH₃S⁻) is not an effective leaving group. However, reactivity can be induced through activation:

Activation via S-Alkylation: The sulfur atom is nucleophilic and can react with strong electrophiles, like methyl iodide, to form a sulfonium (B1226848) salt. This salt contains an excellent leaving group (dimethyl sulfide), which can be displaced by a wide range of nucleophiles in an SN2-type reaction at the C3 position.

Activation via Oxidation: As mentioned, oxidation to the sulfone (-SO₂CH₃) converts the moiety into a competent leaving group (methanesulfinate anion). Under basic or nucleophilic conditions, the sulfone can be displaced from the C3 position.

A summary of these potential transformations is presented below.

Activation MethodIntermediateLeaving GroupPotential Nucleophiles
S-Alkylation (e.g., with CH₃I)C3-Sulfonium saltDimethyl sulfide ((CH₃)₂S)Cyanide (CN⁻), Azide (N₃⁻), Halides (Cl⁻, Br⁻), Alkoxides (RO⁻), Amines (RNH₂)
Oxidation to SulfoneC3-SulfoneMethanesulfinate (CH₃SO₂⁻)Hydroxide (OH⁻), Grignard reagents (RMgX), Organolithiums (RLi)

Reactivity of the Indol-2-one (B1256649) Carbonyl Group

The carbonyl group at the C2 position is part of a lactam (a cyclic amide). Amide carbonyls are less electrophilic than those of ketones or aldehydes because the nitrogen atom's lone pair donates electron density to the carbonyl carbon via resonance. stackexchange.comquora.com Nevertheless, this group can undergo several characteristic reactions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl completely to a methylene (B1212753) group (-CH₂-), yielding the corresponding 1,3-dimethyl-3-methylsulfanylindoline.

Nucleophilic Addition: While less reactive than ketones, the carbonyl can be attacked by potent nucleophiles such as Grignard reagents or organolithium compounds. libretexts.org This would lead to the formation of a tetrahedral intermediate which, upon acidic workup, could potentially lead to ring-opened products or tertiary alcohols, depending on the stability of the intermediate.

Reaction with Phosphorus Reagents: Reagents like Lawesson's reagent can convert the carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding the corresponding thionolactam.

The reactivity is generally lower than that of open-chain amides due to the constraints of the five-membered ring. libretexts.org

Application of this compound as a Building Block in Complex Molecule SynthesisNo documented examples of this compound being utilized as a precursor or intermediate in the synthesis of more complex molecules could be located.

Due to the lack of empirical data and published research on this specific compound, a scientifically accurate and informative article adhering to the requested structure cannot be produced at this time. Further investigation into this molecule would be necessary to elucidate its chemical behavior and potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be the primary method for elucidating the molecular structure of 1,3-Dimethyl-3-methylsulfanylindol-2-one in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. For instance, separate singlets would be anticipated for the N-methyl and S-methyl groups. The protons of the methyl group at the C3 position would also likely appear as a singlet. The aromatic protons on the benzene (B151609) ring would exhibit a more complex splitting pattern (e.g., doublets, triplets, or multiplets) depending on their substitution and coupling with each other. The chemical shifts (δ) of these signals, reported in parts per million (ppm), would provide information about the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon (C=O) of the oxindole (B195798) ring, typically found in the downfield region (around 170-180 ppm), and the quaternary carbon at the C3 position. The carbons of the methyl groups would appear in the upfield region. The chemical shifts of the aromatic carbons would provide further confirmation of the indol-2-one (B1256649) core structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm) Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic Protons
Data not available Data not available Data not available N-CH₃
Data not available Data not available Data not available S-CH₃

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm) Assignment
Data not available C=O
Data not available Aromatic Carbons
Data not available C3
Data not available N-CH₃
Data not available S-CH₃

Vibrational Spectroscopy (FTIR, Raman) for Probing Functional Group Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would provide valuable information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactam ring, typically in the range of 1680-1720 cm⁻¹. The C-N stretching vibrations of the amide and the aromatic C-H and C=C stretching vibrations would also be observable. The presence of the methylsulfanyl group might be indicated by C-S stretching vibrations, although these are often weak.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations are often strong in Raman spectra. The technique would also be sensitive to the vibrations of the C-S bond.

Hypothetical Vibrational Spectroscopy Data Table

Wavenumber (cm⁻¹) Assignment Technique
Data not available Aromatic C-H Stretch FTIR/Raman
Data not available Aliphatic C-H Stretch FTIR/Raman
Data not available C=O Stretch (Lactam) FTIR
Data not available Aromatic C=C Stretch FTIR/Raman
Data not available C-N Stretch FTIR

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be crucial for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental composition can be unambiguously established.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. Key fragmentation patterns would likely involve the loss of the methylsulfanyl group, the methyl group from the C3 position, or cleavage of the oxindole ring.

Hypothetical Mass Spectrometry Data

m/z (Observed) m/z (Calculated) Molecular Formula Assignment

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Hypothetical Crystallographic Data Table

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Computational and Theoretical Studies on 1,3 Dimethyl 3 Methylsulfanylindol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 1,3-Dimethyl-3-methylsulfanylindol-2-one, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed insights into its molecular properties. ijcce.ac.irresearchgate.net

The optimized molecular geometry would reveal precise bond lengths, bond angles, and dihedral angles. The indole (B1671886) ring is expected to be largely planar, with the substituents at the C3 position creating a stereocenter. The bond lengths within the aromatic portion of the indole ring would exhibit characteristic aromatic bond orders. The C2-carbonyl bond length and the C3-S bond length would be of particular interest in understanding the electronic effects of the substituents.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. biorxiv.org For substituted indoles, the HOMO is typically localized on the electron-rich indole nucleus, while the LUMO may be distributed over the carbonyl group and the aromatic system. The presence of the electron-donating methyl groups and the sulfur atom would be expected to influence the energies of these orbitals.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. The oxygen atom of the carbonyl group would be a region of high negative potential (red), indicating a site for electrophilic attack, while the regions around the hydrogen atoms of the methyl groups would show positive potential (blue).

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

ParameterPredicted Value RangeSignificance
C2=O Bond Length1.20 - 1.25 ÅIndicates the strength and reactivity of the carbonyl group.
C3-S Bond Length1.80 - 1.85 ÅReflects the nature of the carbon-sulfur bond.
HOMO Energy-5.0 to -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.0 to -2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.0 - 5.0 eVIndicates chemical reactivity and electronic excitation energy.

Note: These values are representative and based on DFT studies of similar heterocyclic compounds.

Mechanistic Investigations of Synthetic Pathways via Quantum Chemical Modeling

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different reaction pathways. acs.org The synthesis of this compound likely involves several key steps that can be modeled computationally.

A plausible synthetic route could involve the methylation and subsequent methylsulfanylation of an appropriate indole precursor. Quantum chemical calculations can be used to locate the transition state (TS) structures for each step of the proposed mechanism. The TS is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

The activation energy (Ea) for each step can be calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a more kinetically favorable reaction. For instance, in the N-methylation step, the TS would likely involve the approach of the methylating agent to the nitrogen atom of the indole ring. Similarly, the C3-methylation and C3-sulfanylation steps would have their own characteristic transition states and activation energies. These calculations can help in optimizing reaction conditions by identifying the rate-determining step.

By performing a reaction coordinate analysis, also known as an Intrinsic Reaction Coordinate (IRC) calculation, the minimum energy path connecting reactants to products via the transition state can be mapped out. This provides a detailed view of the geometric changes that occur throughout the reaction.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir These theoretical shifts, when compared to experimental data, can confirm the proposed structure. The predicted chemical shifts for the methyl groups at N1 and C3, the quaternary carbon at C3, and the carbons of the indole ring would be of particular diagnostic value.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is another important application. mdpi.com The predicted frequencies can be compared with experimental spectra to identify characteristic vibrational modes. For this compound, the C=O stretching frequency of the lactam ring would be a prominent feature in the IR spectrum, typically appearing in the range of 1680-1720 cm⁻¹. The C-N, C-S, and various C-H stretching and bending vibrations would also be identifiable.

Table 2: Predicted Spectroscopic Data

PropertyPredicted Value RangeNotes
¹H NMR (N-CH₃)3.0 - 3.5 ppmChemical shift influenced by the electronic environment of the indole nitrogen.
¹H NMR (C-CH₃)1.5 - 2.0 ppmChemical shift of the methyl group at the stereocenter.
¹³C NMR (C=O)170 - 180 ppmCharacteristic shift for a lactam carbonyl carbon.
¹³C NMR (C3)45 - 55 ppmQuaternary carbon chemical shift.
IR (C=O stretch)1690 - 1730 cm⁻¹Strong absorption band characteristic of the lactam carbonyl.

Note: These are estimated values based on computational studies of related indole derivatives.

Conformational Analysis and Intramolecular Interactions

The presence of a stereocenter at the C3 position and rotatable bonds associated with the methyl and methylsulfanyl groups means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

By systematically rotating the single bonds and calculating the corresponding energies, a potential energy profile can be generated. This would reveal the preferred orientations of the methyl and methylsulfanyl groups. Steric hindrance between these groups and the rest of the molecule will play a significant role in determining the lowest energy conformation. Intramolecular non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, will also influence conformational preferences. For instance, the interaction between the lone pairs of the sulfur atom and adjacent parts of the molecule could lead to specific stable arrangements.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and the surrounding environment. nih.govnih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.

These simulations are particularly useful for understanding intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can study how they interact with each other, which is relevant for understanding its properties in the solid state or in concentrated solutions. The simulations can provide information on radial distribution functions, which describe the probability of finding another molecule at a certain distance, and can help in predicting properties like solubility and aggregation behavior. MD simulations are also crucial in studying the interaction of the molecule with biological macromolecules, such as proteins, which is a key aspect of drug design and discovery. frontiersin.org

Mechanistic Investigations of Biological Activities of 1,3 Dimethyl 3 Methylsulfanylindol 2 One and Its Analogs

Molecular Target Identification and Engagement Studies

Identifying the specific molecular targets with which a compound interacts is fundamental to elucidating its mechanism of action. For the indolin-2-one class of molecules, extensive research has pointed towards protein kinases as a primary target class. growingscience.com

The biological effects of many indolin-2-one derivatives stem from their ability to inhibit enzyme activity. growingscience.com Enzyme inhibitors can act through various mechanisms, which determine how they interact with the enzyme and its substrate. wikipedia.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. The extent of inhibition depends on the concentrations of both the inhibitor and the substrate.

Non-competitive Inhibition: The inhibitor binds to the enzyme at a site other than the active site (an allosteric site) with equal affinity for both the free enzyme and the enzyme-substrate complex. wikipedia.org This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. wikipedia.orgnih.gov The maximum reaction rate (Vmax) is decreased, but the substrate concentration at which the reaction rate is half of Vmax (Km) remains unchanged. wikipedia.org

Allosteric Inhibition: An inhibitor binds to an allosteric site, inducing a conformational change in the enzyme that affects its activity. nih.gov This can prevent substrate binding or reduce the efficiency of the catalytic process. wikipedia.orgnih.gov

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. nih.gov

While specific studies elucidating the enzyme inhibition mechanism for 1,3-Dimethyl-3-methylsulfanylindol-2-one are not extensively detailed, research on analogous indolin-2-one structures, such as the anticancer drug Sunitinib, shows they function as inhibitors of receptor tyrosine kinases (RTKs). growingscience.com These inhibitors typically compete with ATP (adenosine triphosphate) for binding to the kinase domain's active site, thereby preventing the phosphorylation of downstream substrates.

The efficacy of a compound is closely related to its binding affinity (how strongly it binds to its target) and specificity (how selectively it binds to the intended target over other molecules). These parameters are crucial for determining a compound's therapeutic potential and are often quantified using values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For the broader class of indolin-2-one derivatives that act as kinase inhibitors, binding affinity is a key determinant of their potency. growingscience.com Molecular docking studies on related compounds help visualize the interactions within the receptor's binding pocket, such as hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. academie-sciences.fr The specificity profile is also critical; many indolin-2-one derivatives are multi-targeted kinase inhibitors, binding to several different kinases, which can result in a broad spectrum of activity. growingscience.com

The binding affinity of various compounds for their target receptors can be compared to understand their relative potency. For instance, studies on vitamin D analogs have shown varying affinities for the intestinal cytosol receptor, which correlates with their biological activity. nih.gov

ParameterDescriptionRelevance
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme or the response of a receptor by 50%.A common measure of a compound's potency in vitro.
Ki The inhibition constant; represents the affinity of an inhibitor for an enzyme.A more absolute measure of binding affinity than IC50.
EC50 The concentration of a drug that gives half-maximal response.Measures the potency of a compound in a cell-based or functional assay.

In Vitro Assays for Cellular Pathway Modulation

Beyond direct interaction with a molecular target, it is essential to understand how a compound affects the complex network of cellular signaling pathways. In vitro assays using cell cultures are instrumental in investigating these downstream effects.

Many indolin-2-one derivatives exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. growingscience.com The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two of the most critical cascades in cellular regulation and are often dysregulated in diseases like cancer. nih.govmdpi.com

MAPK Pathway: This pathway transduces signals from extracellular stimuli to the nucleus, regulating processes like gene expression, cell cycle progression, and differentiation. nih.gov The MAPK cascade includes kinases such as ERK1/2, whose aberrant activation is a major driver of cancer progression. nih.govnih.gov Natural and synthetic products that inhibit this pathway are of significant therapeutic interest. nih.gov

PI3K/Akt Pathway: This is a major cell survival pathway that is frequently activated in human cancers. mdpi.comnih.gov The pathway is initiated by PI3K, which activates the serine/threonine kinase Akt. mdpi.com Akt, in turn, regulates numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth and survival and inhibit apoptosis. mdpi.comnih.gov Inhibition of the PI3K/Akt/mTOR pathway can decrease cell proliferation and induce apoptosis, making it an attractive target for cancer therapy. nih.govresearchgate.net

Given that many indolin-2-one analogs target receptor tyrosine kinases, which are upstream activators of both the MAPK and PI3K/Akt pathways, it is plausible that this compound could perturb these signaling cascades. growingscience.com Inhibition of an upstream RTK would lead to reduced phosphorylation and activation of key proteins within these pathways, ultimately affecting cell fate.

For a compound to exert its biological effect on intracellular targets, it must first cross the cell membrane. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, govern its ability to be taken up by cells. Small, relatively lipophilic molecules like many indolin-2-one derivatives can often passively diffuse across the lipid bilayer. However, active transport mechanisms or endocytosis could also be involved. Specific studies on the cellular uptake and subcellular distribution of this compound would be required to determine its precise mechanisms of entry and localization within the cell.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies for Molecular Activity

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. nih.gov By synthesizing and testing a series of analogs with systematic modifications to the core structure, researchers can identify which chemical features are critical for biological activity. academie-sciences.frnih.gov

For this compound, the core structure is the 3,3-disubstituted indol-2-one (B1256649). SAR studies would involve modifying the substituents at the N-1, C-3, and C-5/C-6 positions of the indole (B1671886) ring.

N-1 Position (Methyl Group): The presence and nature of the substituent on the indole nitrogen can influence the compound's properties. Replacing the methyl group with a hydrogen atom or a larger alkyl group could impact binding affinity and metabolic stability.

C-3 Position (Methyl and Methylsulfanyl Groups): The substituents at the C-3 position are often crucial for interaction with the target's binding site. Altering the size, stereochemistry, and electronic properties of these groups can dramatically affect potency and selectivity. For instance, replacing the methylsulfanyl group (-SCH3) with other functionalities like a hydroxyl (-OH), methoxy (B1213986) (-OCH3), or a halogen could modulate the compound's interaction with specific amino acid residues in a kinase active site.

Indole Ring Substituents: Adding electron-withdrawing or electron-donating groups at other positions on the benzene (B151609) portion of the indole ring can fine-tune the electronic properties of the entire molecule, influencing its binding characteristics and pharmacokinetic profile.

The following table provides a hypothetical SAR analysis based on common findings for kinase inhibitors in this class.

Position of ModificationType of ModificationExpected Impact on ActivityRationale
N-1 Removal of methyl group (N-H)Potentially increased hydrogen bonding capability; may alter selectivity.The N-H group can act as a hydrogen bond donor, which is a key interaction in many kinase inhibitor binding modes.
C-3 Replacement of -SCH3 with -OHCould introduce a new hydrogen bonding interaction.The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially improving binding affinity.
C-3 Replacement of C-3 methyl with a larger alkyl groupMay decrease activity due to steric hindrance.The binding pocket may be size-constrained, and a larger group may prevent optimal binding.
C-5 Addition of an electron-withdrawing group (e.g., -F, -Cl)Could enhance binding affinity through specific interactions.Halogen bonding or favorable dipole interactions can increase the potency of kinase inhibitors.

By correlating these structural changes with mechanistic data (Structure-Mechanism Relationship, SMR), researchers can gain a deeper understanding of how specific molecular features contribute to the inhibition of particular enzymes or the modulation of cellular pathways.

Impact of Structural Modifications on Molecular Interactions

The biological activity of indol-2-one derivatives is highly dependent on the nature of the substituents at various positions of the indole nucleus. Modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its binding affinity and selectivity for specific biological targets.

Research on various 3-substituted-indolin-2-one derivatives has demonstrated that these modifications are crucial for their therapeutic potential. For instance, the introduction of a 2-(ethyl-amino)ethylcarbamoyl group at the C-4' position of a pyrrole (B145914) substituent at the C-3 position of the indolin-2-one core has been shown to enhance antitumor activities. nih.gov One such compound exhibited significant efficacy against several cancer cell lines, including non-small cell lung cancer (A549), oral epithelial cancer (KB), melanoma (K111), and large cell lung cancer (NCI-H460). nih.gov

In another study, a series of 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity. Among the tested compounds, 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent inhibitor of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. mdpi.com This finding highlights the importance of the hydroxyphenyl substituent at the C-3 position for anti-inflammatory effects.

Furthermore, the substitution pattern on the oxindole (B195798) core itself plays a critical role. For example, in a series of E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones, N-methylation was found to, in some cases, increase cytotoxic activity. nih.gov The strategic placement of methyl and methoxy groups on either the indole or the oxindole portion of the molecule was also shown to be a key determinant of antitumor activity. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of indol-2-one analogs:

Core Structure Substituent at C-3 Other Modifications Observed Biological Activity
Indolin-2-onePyrrole with 2-(ethyl-amino)ethylcarbamoyl groupChlorine on pyrrole ringEnhanced antitumor activity nih.gov
Indolin-2-one3-hydroxyphenyl-Potent anti-inflammatory activity mdpi.com
E-3-(3-indolylmethylene)1,3-dihydroindol-2-oneIndolylmethyleneN-methylationIncreased cytotoxic activity nih.gov
E-3-(3-indolylmethylene)1,3-dihydroindol-2-oneIndolylmethyleneMethyl and methoxy group placementDeterminant of antitumor activity nih.gov

Computational Approaches to Ligand-Target Binding (Molecular Docking, MD Simulations)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes of ligands to their biological targets and for predicting their binding affinities. These techniques provide atomic-level insights into the interactions that govern biological activity, thereby guiding the rational design of more potent and selective inhibitors.

Molecular Docking Studies:

Molecular docking studies have been widely employed to understand the structure-activity relationships of indol-2-one derivatives. For example, in a study of 3-substituted indole-2-one and -thione derivatives with antimicrobial activity, molecular docking was used to investigate their binding properties to the DNA gyrase of various microorganisms. researchgate.net Although the synthesized compounds showed weaker binding properties than the reference antibiotics, these in-silico studies provided valuable information for the future development of alternative antimicrobial agents. researchgate.net

In another study, molecular docking was used to investigate the binding of novel oxindole derivatives to the active site of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. mdpi.com The docking studies helped to identify derivatives with significant affinity for CDK2, and the results were further corroborated by QSAR calculations. mdpi.com

The following table presents a summary of molecular docking studies on various indol-2-one analogs, highlighting their target enzymes and key findings:

Compound Class Target Enzyme Key Findings from Molecular Docking
3-Substituted Indole-2-one and -thione derivativesDNA GyraseWeaker binding than reference antibiotics, providing a basis for further optimization. researchgate.net
Oxindole derivativesCyclin-dependent kinase 2 (CDK2)Identification of derivatives with high binding affinity, guiding the selection for further studies. mdpi.com
Spiropyrazoline oxindolesβ-tubulin and EGFRStrong binding affinities, suggesting potential as anticancer agents. nih.gov
3-Methyl-2-phenyl-1-substituted-indole derivativesCyclooxygenase (COX)Results were in agreement with in vitro COX inhibition assays. researchgate.net

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the conformational changes that occur upon ligand binding.

For the most promising oxindole derivatives identified through docking and QSAR, MD simulations were performed to evaluate the dynamic and structural stability of their complexes with CDK2. mdpi.com These simulations confirmed that the selected ligands formed stable complexes with the protein, further validating their potential as CDK2 inhibitors. mdpi.com

Similarly, MD simulations were employed to examine the stability of the interactions between newly designed Pim-1 inhibitors based on an indole scaffold and their target. nih.gov These simulations helped to understand the crucial role of specific amino acid residues, such as Glu 121, in the binding of these inhibitors. nih.gov The insights gained from MD simulations are instrumental in designing new molecules with improved activity.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The exploration of novel reactivity is a cornerstone of synthetic chemistry. For 1,3-Dimethyl-3-methylsulfanylindol-2-one, future research is anticipated to move beyond conventional transformations and delve into unconventional reactivity patterns. The presence of the methylsulfanyl group offers a key site for unique chemical manipulations.

Key Research Thrusts:

Sulfur-Centered Reactivity: The thioether linkage is not merely a passive substituent. Future studies will likely focus on its oxidation to the corresponding sulfoxide (B87167) and sulfone, thereby modulating the electronic properties and steric environment of the C3-position. These oxidized derivatives could serve as precursors for further transformations, including Pummerer-type rearrangements or as leaving groups in nucleophilic substitution reactions. Thiolates, the conjugate bases of thiols, are excellent nucleophiles, and reactions involving the S-C bond of thioethers are a common strategy in organic synthesis. masterorganicchemistry.com

C-S Bond Functionalization: Catalytic methods for the activation and functionalization of the C-S bond could unlock novel synthetic pathways. This could involve transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C3-position, a strategy that is challenging for sterically hindered quaternary centers.

Radical Chemistry: The thioether moiety can participate in radical reactions. Future investigations may explore radical-mediated C-S bond cleavage and subsequent functionalization, or the use of the sulfur atom to direct radical additions to other parts of the molecule.

Dearomatization and Rearomatization Cascades: The indole (B1671886) core, while aromatic, can undergo dearomatization reactions. researchgate.net The substituents at the C3 position can influence the stability and reactivity of dearomatized intermediates, potentially leading to novel cascade reactions that build molecular complexity in a single step. A three-step cascade process involving dearomatizing spirocyclization has been developed for the conversion of 2-halo-indole-tethered ynones into substituted quinolines using thiols as multitasking reagents. nih.gov

Table 1: Potential Unconventional Transformations

Transformation Type Reagents and Conditions Potential Products
Selective Oxidation m-CPBA, Oxone 3-methylsulfinyl and 3-methylsulfonyl derivatives
C-S Cross-Coupling Palladium or Nickel catalysts, Boronic acids 3-Aryl/alkenyl substituted derivatives
Radical-Mediated C-H Functionalization Photoredox catalysis, Radical initiators Derivatives functionalized at remote positions
Umpolung Reactivity Electrochemical methods Access to 3,3-disubstituted oxindoles via C-H functionalization

An electrochemical method has been developed to access unsymmetrical 3,3-disubstituted oxindoles through direct C-H functionalization, where the oxindole (B195798) fragment behaves as an electrophile. acs.org This approach avoids stoichiometric oxidants and proceeds under mild conditions. acs.org

Integration of this compound into Functional Materials Science

The oxindole scaffold is a key structural unit in a variety of natural products and pharmaceutical agents. rsc.org The unique electronic and structural properties of this compound make it a promising candidate for applications in materials science.

Organic Semiconductors: The indole nucleus is an electron-rich aromatic system, a common feature in organic semiconducting materials. The substituents at the N1 and C3 positions can be modified to tune the electronic properties, such as the HOMO/LUMO energy levels, and to control the solid-state packing of the molecules. The introduction of the sulfur atom could enhance intermolecular interactions, potentially leading to improved charge transport properties.

Catalysis: The thioether group can act as a ligand for transition metals. mdpi.com Immobilization of this compound or its derivatives onto solid supports could yield novel heterogeneous catalysts. Furthermore, the oxindole core itself can be part of a catalyst structure, with the substituents influencing the catalytic activity and selectivity. Copper-catalyzed reactions have been shown to be effective for the functionalization of indoles. sciencedaily.com

Development of Machine Learning and AI-Driven Approaches for Rational Design and Synthesis

Rational Design of Derivatives: AI algorithms can be trained on existing databases of oxindole derivatives to predict the biological activity or material properties of new, virtual compounds. mdpi.com This allows for the in silico screening of vast chemical spaces to identify promising candidates for synthesis. AI-driven platforms can perform multi-objective optimizations to generate novel molecules that are both active and have lead-like properties. malariaworld.org

Synthesis Planning: Retrosynthesis software, powered by machine learning, can propose novel and efficient synthetic routes to this compound and its derivatives. beilstein-journals.org These programs can help chemists devise strategies that are more efficient and sustainable.

Reaction Optimization: Machine learning models can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation, reducing the number of experiments required. beilstein-journals.org

Table 2: Applications of AI/ML in the Study of this compound

AI/ML Application Description Potential Impact
Property Prediction Predicts biological activity, electronic properties, and toxicity. Accelerates the identification of high-potential derivatives.
Retrosynthesis Analysis Suggests novel and efficient synthetic pathways. Reduces development time and cost for new compounds.
Reaction Condition Optimization Identifies optimal parameters for chemical reactions. Improves reaction yields and sustainability.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the mechanism and kinetics of chemical reactions is crucial for their optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming increasingly important.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can provide insights into the dynamics of short-lived intermediates in photochemical reactions, which could be relevant for exploring the photophysical properties and photoreactivity of this compound. spectroscopyonline.com

In-situ NMR and IR Spectroscopy: These techniques allow for the continuous monitoring of the concentration of reactants, intermediates, and products in a reaction mixture without the need for sampling. This provides detailed kinetic data and can help to elucidate complex reaction mechanisms.

Mass Spectrometry-Based Monitoring: Techniques like nanoelectrospray mass spectrometry (nanoESI-MS) can be used to monitor catalytic reactions in real-time, providing information on the catalyst's resting state and the formation of intermediates. purdue.edu

The application of these advanced analytical methods will be instrumental in unraveling the intricacies of the reactivity of this compound and in optimizing its synthesis and transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.